REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:10]2[CH2:11][CH:12](SC)[C:13](=[O:16])[NH:14][N:15]=2)[CH:5]=[C:6]([Cl:9])[C:7]=1[CH3:8].Cl>O>[Cl:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:11]=[CH:12][C:13](=[O:16])[NH:14][N:15]=2)[CH:5]=[C:6]([Cl:9])[C:7]=1[CH3:8]
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Name
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6-(3,5-dichloro-4-methylphenyl)-4-methylthio-4,5-dihydro-3(2H)pyridazinone
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Quantity
|
6.06 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=C(C1C)Cl)C=1CC(C(NN1)=O)SC
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Name
|
|
Quantity
|
5.2 mL
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Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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prepared
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Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
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Details
|
under reflux for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
|
The mixture was then cooled
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Type
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FILTRATION
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Details
|
the resulting crystals were collected by filtration
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Type
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CUSTOM
|
Details
|
air-dried
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Type
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WASH
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Details
|
washed with a small amount of ethyl acetate
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Type
|
CUSTOM
|
Details
|
again air-dried
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1C)Cl)C=1C=CC(NN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.59 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |